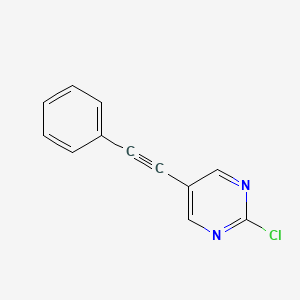

2-Chloro-5-(phenylethynyl)pyrimidine

CAS No.:

Cat. No.: VC14047384

Molecular Formula: C12H7ClN2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClN2 |

|---|---|

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 2-chloro-5-(2-phenylethynyl)pyrimidine |

| Standard InChI | InChI=1S/C12H7ClN2/c13-12-14-8-11(9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |

| Standard InChI Key | MSPMDYUANXCVSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=C(N=C2)Cl |

Introduction

Structural and Physical Properties

Molecular Structure

The compound consists of:

-

Pyrimidine ring: Two nitrogen atoms at positions 1 and 3

-

Substituents:

-

Chlorine at position 2 (C2)

-

Phenylethynyl group (C≡C-Ph) at position 5 (C5)

-

The phenylethynyl group introduces a rigid, linear π-conjugated system, enhancing electronic interactions with adjacent functional groups .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution or cross-coupling reactions:

Step 1: Lithiation of Phenylacetylene

Step 2: Reaction with 2-Chloropyrimidine

Mechanism:

-

Lithiated phenylacetylene acts as a nucleophile, attacking the electron-deficient C4 position of 2-chloropyrimidine.

-

Subsequent oxidation (e.g., using DDQ) restores the aromatic pyrimidine ring .

Alternative Methods

-

Sonogashira Coupling:

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The C2 chlorine is highly reactive toward nucleophiles (e.g., amines, alkoxides) due to the electron-withdrawing effects of the pyrimidine ring and phenylethynyl group.

Example Reaction:

Cross-Coupling Reactions

The phenylethynyl group participates in Sonogashira or HWE (HWE) reactions, enabling further functionalization .

Applications in Research and Industry

Medicinal Chemistry

-

Antimycobacterial Agents: Phenylethynyl-substituted pyrimidines show activity against Mycobacterium tuberculosis (e.g., compound 7 in ).

-

Drug Discovery Intermediates: Used in synthesizing APIs with anticancer or antiviral properties .

Materials Science

-

OLED Components: Pyrimidine derivatives with π-conjugated substituents improve charge transport and luminescence .

-

Coordination Chemistry: Acts as a ligand in transition metal complexes (e.g., iridium, palladium) .

Spectroscopic Characterization

NMR Data

| Nucleus | δ (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 9.19 (s, 1H), 8.91 (s, 2H) | Pyrimidine H-C5, H-C4/H-C6 | |

| 7.61–7.40 (m, 5H) | Phenyl ring protons | ||

| ¹³C | 158.63, 156.55 (C4, C2) | Pyrimidine carbons | |

| 121.76 (C≡C) | Ethynyl carbon |

Note: Data for 5-(phenylethynyl)pyrimidine; C2-Cl shifts may cause minor variations .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume